(4,6-Dimethoxypyridin-3-YL)methanamine
CAS No.: 1256822-95-3
Cat. No.: VC19875567
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256822-95-3 |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | (4,6-dimethoxypyridin-3-yl)methanamine |
Standard InChI | InChI=1S/C8H12N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4,9H2,1-2H3 |
Standard InChI Key | GOGLDENAZIPXQP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=NC=C1CN)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
(4,6-Dimethoxypyridin-3-YL)methanamine features a pyridine ring substituted with two methoxy (-OCH₃) groups at positions 4 and 6 and a primary amine (-CH₂NH₂) at position 3. The methoxy groups contribute electron-donating effects through resonance, enhancing the aromatic ring’s nucleophilicity, while the aminomethyl side chain introduces basicity and hydrogen-bonding potential .
The molecular formula is C₈H₁₂N₂O₂, with a calculated molecular weight of 168.19 g/mol. Comparatively, the dimethyl analog (4,6-dimethylpyridin-3-YL)methanamine has a molecular weight of 136.19 g/mol , highlighting the mass contribution of the methoxy substituents.
Table 1: Structural Comparison with Analogous Compounds
Electronic and Steric Effects
The methoxy groups’ electron-donating nature increases electron density at the pyridine nitrogen, potentially altering reactivity in electrophilic substitution reactions. Steric hindrance from the 4- and 6-substituents may limit accessibility to the ring’s ortho and para positions, directing chemical modifications to specific sites .
Synthetic Pathways and Reaction Mechanisms
Proposed Synthetic Routes
While no direct synthesis of (4,6-Dimethoxypyridin-3-YL)methanamine is documented, analogous methods for related pyridine derivatives suggest plausible pathways:
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Nucleophilic Aromatic Substitution: Starting from 3-chloro-4,6-dimethoxypyridine, treatment with ammonia or a protected amine could introduce the aminomethyl group. This approach mirrors the synthesis of (6-methoxypyridin-3-yl)methanamine, where benzoyl chloride reacts with aminophenols under basic conditions.
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Reductive Amination: Condensation of 4,6-dimethoxypyridine-3-carbaldehyde with ammonium acetate followed by reduction using NaBH₄ or H₂/Pd-C could yield the target compound.
Challenges in Synthesis
The steric bulk of methoxy groups may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration. Protecting group strategies for the amine (e.g., Boc or Fmoc) might be required to prevent side reactions during functionalization .
Physicochemical Properties and Analytical Data
Solubility and Partition Coefficients
Based on analogs , (4,6-Dimethoxypyridin-3-YL)methanamine is predicted to exhibit moderate water solubility (~1–2 mg/mL) due to hydrogen-bonding capacity from the amine and methoxy groups. The consensus LogP (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating balanced hydrophilicity and lipophilicity.
Table 2: Predicted Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹), C-O stretches (~1250 cm⁻¹) from methoxy groups, and aromatic C=C vibrations (~1600 cm⁻¹).
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NMR (¹H):
Industrial and Research Applications
Pharmaceutical Intermediates
(4,6-Dimethoxypyridin-3-YL)methanamine serves as a precursor in synthesizing bioactive molecules. Its pyridine core is prevalent in drugs targeting CNS disorders and infections. For instance, similar compounds are used in antiviral agents and dopamine receptor modulators .
Agrochemical Development
The compound’s stability and functional group diversity make it valuable in designing herbicides and insecticides. Methoxy groups often enhance bioavailability and environmental persistence in agrochemicals .
Materials Science
In coordination chemistry, the amine and methoxy groups can act as ligands for metal complexes, potentially enabling applications in catalysis or sensor technologies .
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